molecular formula C9H4Cl2N2O3 B4952058 5-(2,4-Dichloro-5-nitrophenyl)-1,2-oxazole

5-(2,4-Dichloro-5-nitrophenyl)-1,2-oxazole

Cat. No.: B4952058
M. Wt: 259.04 g/mol
InChI Key: OXUWUHSZAUDIFW-UHFFFAOYSA-N
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Description

5-(2,4-Dichloro-5-nitrophenyl)-1,2-oxazole is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a dichlorophenyl group, a nitro group, and an oxazole ring, making it a compound of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichloro-5-nitrophenyl)-1,2-oxazole typically involves the nitration of 2,4-dichlorophenyl compounds followed by cyclization to form the oxazole ring. One common method involves the use of mixed acids for nitration, followed by cyclization under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction parameters such as temperature and residence time .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichloro-5-nitrophenyl)-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts and reducing agents like palladium on carbon.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under reflux conditions.

Major Products

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

5-(2,4-Dichloro-5-nitrophenyl)-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichloro-5-nitrophenyl)-1,2-oxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dichloro-5-nitrophenyl)-1,2-oxazole is unique due to its oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

5-(2,4-dichloro-5-nitrophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O3/c10-6-4-7(11)8(13(14)15)3-5(6)9-1-2-12-16-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUWUHSZAUDIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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